1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) aromatic system and a 2-((tetrahydro-2H-pyran-4-yl)thio)ethyl substituent. The urea backbone serves as a hydrogen-bond donor/acceptor, a critical feature for interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(16-5-8-22-12-3-6-19-7-4-12)17-11-1-2-13-14(9-11)21-10-20-13/h1-2,9,12H,3-8,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYRBGMRVYZULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the tetrahydro-2H-pyran-4-yl thioethyl group: This step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the tetrahydro-2H-pyran-4-yl thioethyl derivative under suitable conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related urea derivatives and other benzodioxole-containing analogs:
Key Structural and Functional Insights
Aromatic Systems: The benzodioxole group in the target compound offers metabolic resistance compared to benzothiadiazole (14a), which may undergo reductive metabolism. However, benzothiadiazole’s electron-withdrawing nature enhances binding to enzymes like PRMT3 .
Substituent Effects :
- The thioether in the target compound increases lipophilicity (logP) compared to ether-linked analogs (e.g., 14a’s ethyl-THP), favoring blood-brain barrier penetration but increasing susceptibility to oxidative metabolism .
- Halogen substituents (e.g., Compounds 37–39) enhance electronic interactions and bioactivity but may raise toxicity concerns .
Urea vs. Alternative Cores :
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a derivative of urea that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety and a tetrahydro-2H-pyran thioether, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the urea linkage and the introduction of the benzo[d][1,3]dioxole group. The method often requires specific reagents and conditions to ensure high yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thioether ureas have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Studies have demonstrated that urea derivatives can act as potent anticancer agents. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression. For example, a related urea derivative was found to inhibit T-cell proliferation with an IC50 value as low as 0.004 μM .
The proposed mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cell growth and proliferation. The presence of the benzo[d][1,3]dioxole unit is believed to facilitate interactions with biological macromolecules, potentially leading to apoptosis in cancer cells.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antibacterial Efficacy : A study reported that thioether-containing ureas exhibited minimal inhibitory concentrations (MICs) against various pathogens, suggesting their potential as new antimicrobial agents .
- Anticancer Properties : Another investigation focused on the antiproliferative effects of related urea derivatives in human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .
Data Summary Table
| Biological Activity | Compound Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Urea Derivative | Staphylococcus aureus, E. coli | 50 μg/mL |
| Antitumor | Urea Derivative | Human T-cells | 0.004 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
